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Compound of Interest

Compound Name: 2,6-Dimethyl-2-heptanol

Cat. No.: B077958

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
dimethyl-2-heptanol (CAS No: 13254-34-7), a tertiary alcohol with applications in various
chemical industries. The document presents a detailed analysis of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for its

identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and MS analyses of 2,6-dimethyl-2-heptanol.

Nuclear Magnetic Resonance (NMR) Data

Table 1: *H NMR Spectroscopic Data for 2,6-Dimethyl-2-heptanol
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~1.15 s 6H (CHs)2C-OH

~0.85 d 6H (CH3)2CH-

1A o H -CH2-CH2-CHz- and -
CH(CH3)2

~1.6 s 1H -OH

Table 2: 13C NMR Spectroscopic Data for 2,6-Dimethyl-2-heptanol

Chemical Shift (ppm) Carbon Type Assighment

~70.5 C C2 (-C(CHs)20H)

~43.5 CH2 C3

~39.5 CH2 C5

~28.0 CH C6

~24.5 CH: C4

~29.5 CHs C1, C2-CHs

~22.5 CHs C7, C6-CHs

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and
experimental conditions.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 2,6-Dimethyl-2-heptanol
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Wavenumber (cm~?)

Intensity

Assignment

~3370 Strong, Broad O-H stretch (alcohol)

~2955 Strong C-H stretch (alkane)

~1465 Medium C-H bend (alkane)

~1365 Medium C-H bend (gem-dimethyl)
~1145 Medium C-O stretch (tertiary alcohol)

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for 2,6-Dimethyl-2-heptanol

m/z Relative Intensity (%) Proposed Fragment
126 Low [M-H20]*

111 Moderate [M-H20-CHs]*

69 High [CsHa]*

59 100 [(CH3)2COHJ*

43 High [CsH7]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2,6-dimethyl-2-heptanol (typically 5-25 mg) is prepared in a deuterated solvent
(e.g., CDCIs) and transferred to an NMR tube. *H and 3C NMR spectra are recorded on a
spectrometer operating at a standard frequency (e.g., 300 or 500 MHz for 1H). Chemical shifts

are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard (0 ppm).
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Infrared (IR) Spectroscopy

A drop of neat 2,6-dimethyl-2-heptanol is placed between two sodium chloride (NaCl) or
potassium bromide (KBr) plates to form a thin liquid film. The IR spectrum is then recorded
using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400
cm~L,

Mass Spectrometry (MS)

Mass spectra are typically acquired using a gas chromatograph coupled to a mass
spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the
GC, where it is vaporized and separated from any impurities. The separated compound then
enters the mass spectrometer, where it is bombarded with electrons (typically at 70 eV),
causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge
ratio (m/z) and detected.

Visualizations
Molecular Structure and Key Mass Fragments

The following diagram illustrates the structure of 2,6-dimethyl-2-heptanol and the proposed
structures of its major fragments observed in mass spectrometry.
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Caption: Structure of 2,6-dimethyl-2-heptanol and its major mass fragments.
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General Spectroscopic Analysis Workflow

This diagram outlines the general workflow for the spectroscopic analysis of a chemical
compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dimethyl-2-heptanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077958#spectroscopic-data-nmr-ir-ms-of-2-6-
dimethyl-2-heptanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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